molecular formula C18H32N6O2 B3361930 1,1'-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) CAS No. 94109-90-7

1,1'-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)

Cat. No.: B3361930
CAS No.: 94109-90-7
M. Wt: 364.5 g/mol
InChI Key: OFVQFDHHQIACDB-UHFFFAOYSA-N
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Description

1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) is a synthetic organic compound with the molecular formula C18H32N6O2 It features a dodecane backbone with two imidazol-4-one rings, each substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) typically involves the following steps:

    Starting Materials: The synthesis begins with dodecanediamine and glyoxal.

    Formation of Imidazol-4-one Rings: The dodecanediamine reacts with glyoxal under acidic conditions to form the imidazol-4-one rings.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The imidazol-4-one rings can be reduced to form dihydro derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Dihydroimidazol derivatives.

    Substitution Products: Various substituted imidazol derivatives depending on the reagents used.

Scientific Research Applications

1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)
  • 1,1’-(Octane-1,8-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)

Uniqueness

1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) is unique due to its longer dodecane backbone, which may confer different physical and chemical properties compared to its shorter-chain analogs

Properties

CAS No.

94109-90-7

Molecular Formula

C18H32N6O2

Molecular Weight

364.5 g/mol

IUPAC Name

2-imino-1-[12-(2-imino-4-oxoimidazolidin-1-yl)dodecyl]imidazolidin-4-one

InChI

InChI=1S/C18H32N6O2/c19-17-21-15(25)13-23(17)11-9-7-5-3-1-2-4-6-8-10-12-24-14-16(26)22-18(24)20/h1-14H2,(H2,19,21,25)(H2,20,22,26)

InChI Key

OFVQFDHHQIACDB-UHFFFAOYSA-N

SMILES

C1C(=O)N=C(N1CCCCCCCCCCCCN2CC(=O)N=C2N)N

Canonical SMILES

C1C(=O)NC(=N)N1CCCCCCCCCCCCN2CC(=O)NC2=N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)
Reactant of Route 2
1,1'-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)
Reactant of Route 3
1,1'-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)
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1,1'-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)
Reactant of Route 5
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1,1'-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)
Reactant of Route 6
1,1'-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)

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